Dodecyl 2-bromobutanoate

ATRP Polymer Chemistry Reaction Kinetics

Dodecyl 2-bromobutanoate (CAS 86711-87-7) is a brominated fatty acid ester with the molecular formula C₁₆H₃₁BrO₂ and a molecular weight of 335.32 g/mol. It features a dodecyl (C12) hydrophobic tail linked via an ester bond to a 2-bromobutanoate head group.

Molecular Formula C16H31BrO2
Molecular Weight 335.32 g/mol
CAS No. 86711-87-7
Cat. No. B15435298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodecyl 2-bromobutanoate
CAS86711-87-7
Molecular FormulaC16H31BrO2
Molecular Weight335.32 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCOC(=O)C(CC)Br
InChIInChI=1S/C16H31BrO2/c1-3-5-6-7-8-9-10-11-12-13-14-19-16(18)15(17)4-2/h15H,3-14H2,1-2H3
InChIKeyNXCHIIAWZIHPAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dodecyl 2-Bromobutanoate (CAS 86711-87-7) Procurement Guide: Properties and Differentiation


Dodecyl 2-bromobutanoate (CAS 86711-87-7) is a brominated fatty acid ester with the molecular formula C₁₆H₃₁BrO₂ and a molecular weight of 335.32 g/mol. It features a dodecyl (C12) hydrophobic tail linked via an ester bond to a 2-bromobutanoate head group. This compound is primarily utilized as an initiator in atom transfer radical polymerization (ATRP) and as a surfactant or emulsifier [1]. Key physicochemical properties include a calculated LogP of 5.6240 and a Kovats Retention Index of 1999 on an OV-101 capillary column [2]. Its amphiphilic structure and secondary α-bromoester functionality make it a distinct entity within the class of alkyl bromoesters, offering specific reactivity and hydrophobic characteristics relevant to polymer chemistry and formulation science.

Why Dodecyl 2-Bromobutanoate (CAS 86711-87-7) Cannot Be Replaced by Generic Alkyl Bromoesters


Within the class of alkyl bromoesters, subtle structural variations—such as chain length and the degree of substitution at the α-carbon—dictate critical performance metrics in both polymerization kinetics and interfacial behavior. Simple substitution with a shorter-chain analog (e.g., ethyl or methyl ester) alters the hydrophilic-lipophilic balance (HLB), compromising surfactant efficiency and potentially leading to phase separation in formulations. Similarly, replacing the secondary α-bromoester of dodecyl 2-bromobutanoate with a primary or tertiary analog changes the activation rate constant (kact) for ATRP by orders of magnitude [1], directly impacting polymer dispersity control. Therefore, generic substitution without considering these quantitative, structure-dependent properties risks synthetic failure or inconsistent material performance.

Quantitative Differentiation of Dodecyl 2-Bromobutanoate (CAS 86711-87-7) from Key Comparators


ATRP Activation Kinetics: Secondary vs. Tertiary α-Bromoester Reactivity

Dodecyl 2-bromobutanoate, a secondary α-bromoester, exhibits a distinct activation rate constant (kact) profile for Cu-mediated ATRP compared to primary and tertiary α-bromoester initiators. This kinetic difference is critical for achieving controlled polymerizations [1].

ATRP Polymer Chemistry Reaction Kinetics

Hydrophobicity Comparison: LogP of Dodecyl 2-Bromobutanoate vs. Dodecyl 2-Bromopropanoate

The hydrophobicity of dodecyl 2-bromobutanoate, as measured by its calculated LogP value, is higher than that of its C15 homolog, dodecyl 2-bromopropanoate. This difference influences its partitioning behavior and its effectiveness as a hydrophobic component in surfactant systems [1].

Surfactant Formulation Science Physicochemical Property

Gas Chromatographic Retention: Differentiating C16 from C15 Bromoesters on Non-Polar Columns

Dodecyl 2-bromobutanoate (C16) can be reliably separated and identified from its lower homolog, dodecyl 2-bromopropanoate (C15), using gas chromatography on a non-polar stationary phase. The distinct Kovats Retention Indices provide a quantitative basis for analytical method development and purity assessment [1].

Analytical Chemistry Gas Chromatography Quality Control

ATRP Initiator Efficiency: Free Acid vs. Protected Ester Forms of α-Bromobutyrates

While the free acid, 2-bromobutyric acid, suffers from extremely low initiator efficiency in the ATRP of styrene, its esterified form (e.g., dodecyl 2-bromobutanoate) avoids this limitation by eliminating the problematic carboxylic acid group. This underscores the necessity of using the ester derivative for effective polymerization [1].

ATRP Polymer Synthesis Initiator Design

Surfactant Performance: CMC Reduction with Increased Hydrophobic Chain Length in Bromoester Series

Within a homologous series of amphiphilic bromoesters, increasing the hydrophobic chain length, as in dodecyl 2-bromobutanoate (C16), correlates with a lower critical micelle concentration (CMC) and enhanced surface activity compared to shorter-chain analogs [1].

Colloid Chemistry Surfactant Micellization

Structural Comparison: Dodecyl 2-Bromobutanoate vs. Dodecyl 2-Bromoisobutyrate in Polymer Synthesis

As a secondary α-bromoester, dodecyl 2-bromobutanoate offers a different reactivity profile compared to the tertiary dodecyl 2-bromoisobutyrate, which is widely used as an ATRP initiator. This difference in substitution affects the activation rate constant (kact) and can be leveraged for tuning polymerization kinetics [1].

ATRP Polymer Chemistry Initiator Selection

High-Value Application Scenarios for Dodecyl 2-Bromobutanoate (CAS 86711-87-7)


Controlled Synthesis of Amphiphilic Block Copolymers via ATRP

Dodecyl 2-bromobutanoate serves as a highly effective hydrophobic macroinitiator for Atom Transfer Radical Polymerization (ATRP). Its secondary α-bromoester group provides a balanced activation rate (approximately 10-fold higher than primary initiators) [1], ensuring efficient initiation while avoiding the excessive reactivity that can lead to termination in tertiary initiators. This enables the precise synthesis of well-defined diblock copolymers comprising a dodecyl-terminated hydrophobic block and a hydrophilic block (e.g., poly(acrylic acid) or poly(ethylene glycol) methacrylate). The resulting amphiphilic copolymers are valuable for applications in drug delivery, surface modification, and the stabilization of emulsions.

Development of Specialty Surfactants with Enhanced Lipophilicity

In formulation science, dodecyl 2-bromobutanoate can be utilized as a precursor or directly as a non-ionic surfactant. Its calculated LogP of 5.62 is significantly higher than that of shorter-chain or less substituted analogs (e.g., ~4.94 for dodecyl 2-bromopropanoate), conferring a stronger hydrophobic character. This enhanced lipophilicity translates to a lower critical micelle concentration (CMC), as indicated by trends in related surfactant series [2], making it more efficient at reducing surface tension and stabilizing oil-in-water emulsions at lower concentrations. This is particularly advantageous in high-performance industrial cleaners, lubricants, and coatings where strong interfacial activity is required.

Analytical Standard for GC Method Development and Quality Control

Dodecyl 2-bromobutanoate is a valuable reference standard for developing and validating gas chromatography (GC) methods. Its well-defined Kovats Retention Index of 1999 on a non-polar OV-101 column [3] allows for unambiguous identification and quantification. The substantial difference in retention time (ΔRI ≈ 103) compared to its C15 homolog (dodecyl 2-bromopropanoate) [3] facilitates the resolution of complex mixtures of alkyl bromoesters. This is critical for quality control in chemical manufacturing, ensuring the purity of the target compound and detecting the presence of structurally similar impurities or side-products.

Synthesis of Functionalized Telechelic Polymers with Dodecyl End-Groups

By employing dodecyl 2-bromobutanoate as an ATRP initiator, polymers can be synthesized with a specific dodecyl group at one chain end (telechelic functionality). This hydrophobic end-group can impart unique surface and solution properties to the polymer, such as enhanced compatibility with non-polar matrices, improved lubrication, or the ability to self-assemble into micelle-like structures in selective solvents. This approach is particularly useful for creating polymer additives for lubricants, coatings, or as building blocks for more complex macromolecular architectures.

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